molecular formula C7H5N3O2 B1417587 3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 65173-14-0

3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B1417587
CAS No.: 65173-14-0
M. Wt: 163.13 g/mol
InChI Key: ZNULEWLTKFIPFB-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a pyridine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile oxide precursor, leading to the formation of the oxadiazole ring . The reaction conditions often require the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles and pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact molecular pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: 3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one stands out due to its unique combination of the pyridine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-pyridin-2-yl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-3-1-2-4-8-5/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNULEWLTKFIPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270168
Record name 3-(2-Pyridinyl)-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65173-14-0
Record name 3-(2-Pyridinyl)-1,2,4-oxadiazol-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65173-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Pyridinyl)-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 6
3-(Pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

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